molecular formula C15H18N2O3 B4399546 N-(tert-butyl)-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide

N-(tert-butyl)-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide

Cat. No. B4399546
M. Wt: 274.31 g/mol
InChI Key: YRLMLYRNBGCRBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases. This molecule belongs to the class of isoindolinecarboxamides, which are known for their diverse biological activities and therapeutic potential.

Mechanism of Action

N-(tert-butyl)-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide works by inhibiting the activity of certain enzymes and proteins that are involved in the growth and survival of cancer cells. Specifically, this compound targets the Bruton's tyrosine kinase (BTK) pathway, which is known to play a critical role in the development and progression of various types of cancer.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of BTK activity, the suppression of cancer cell proliferation, and the induction of apoptosis (programmed cell death). This compound has also been shown to have immunomodulatory effects, which may be beneficial in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

The advantages of using N-(tert-butyl)-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide in lab experiments include its high potency and selectivity, which make it an effective tool for studying the BTK pathway and its role in cancer development. However, the limitations of using this compound include its relatively short half-life and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several future directions for the research and development of N-(tert-butyl)-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide, including the optimization of its pharmacokinetic properties, the identification of biomarkers that can predict its efficacy in different patient populations, and the exploration of its potential use in combination with other therapies for the treatment of cancer and autoimmune diseases. Additionally, further studies are needed to elucidate the mechanisms of action of this compound and to identify potential side effects and toxicity issues.

Scientific Research Applications

N-(tert-butyl)-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. Preclinical studies have shown that this compound can inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways that are essential for their survival.

properties

IUPAC Name

N-tert-butyl-2-ethyl-1,3-dioxoisoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-5-17-13(19)10-7-6-9(8-11(10)14(17)20)12(18)16-15(2,3)4/h6-8H,5H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLMLYRNBGCRBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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